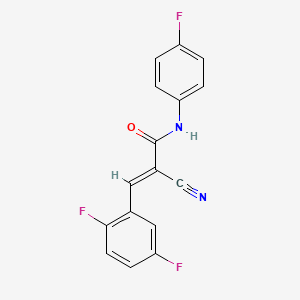

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H9F3N2O and its molecular weight is 302.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Analog in Drug Research

The compound is an analog of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. Leflunomide acts by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). The molecular structures of these analogs are very similar, suggesting potential roles in drug research and development (Ghosh, Zheng, & Uckun, 1999).

2. Base for Potent Muscle Relaxants

The design of rigid cyclic analogues from cinnamamide led to the discovery of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, which demonstrated potent, centrally acting muscle relaxant properties, along with antiinflammatory and analgesic activities. This indicates the potential of similar structures for therapeutic applications (Musso et al., 2003).

3. Photoluminescence in Chemical Sensing

Functional π-extended fluorene derivatives, which are structurally related, were synthesized for their high fluorescence quantum yields. These properties are significant for applications in chemical sensing and photoluminescent materials (Kotaka, Konishi, & Mizuno, 2010).

4. Antipathogenic Activity

Derivatives of this compound were synthesized and tested for their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, particularly against strains known for their ability to grow in biofilms. This suggests potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Application in Electrochromic and Electrofluorescent Materials

Related electroactive polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores were prepared, exhibiting excellent solubility, thermal stability, and reversible electrochromic characteristics. This research opens avenues for applications in smart materials and displays (Sun et al., 2016).

6. Inhibition of Dihydroorotate Dehydrogenase

Studies on related compounds showed inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. These findings are relevant for understanding the biochemical pathways in rheumatoid arthritis and other immune-mediated diseases (Knecht & Löffler, 1998).

7. Asymmetric Fluorination in Pharmaceutical Synthesis

The use of similar structures in the enantioselective fluorination of enamides highlights their potential in the synthesis of pharmaceuticals. Such fluorination techniques are important for developing highly stereodefined β-fluoroamines, crucial building blocks in drug synthesis (Phipps, Hiramatsu, & Toste, 2012).

8. Mechanofluorochromic Properties

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives demonstrated different optical properties due to their stacking mode. This highlights the potential of these compounds in developing materials with mechanofluorochromic properties, useful in sensors and display technologies (Song et al., 2015).

Propriétés

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O/c17-12-1-4-14(5-2-12)21-16(22)11(9-20)7-10-8-13(18)3-6-15(10)19/h1-8H,(H,21,22)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQGXYNGVCXFP-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2960116.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)

![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)

![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2960122.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)